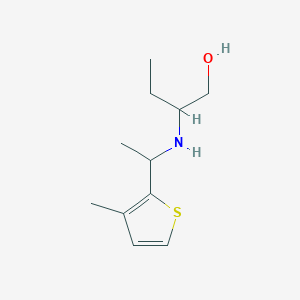
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C₁₁H₁₉NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylthiophene and 1-bromo-2-butanol.
Alkylation: 3-methylthiophene is alkylated with 1-bromo-2-butanol in the presence of a base such as potassium carbonate to form the intermediate 1-(3-methylthiophen-2-yl)butan-2-ol.
Amination: The intermediate is then reacted with ethylamine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino alcohol to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and pharmacological properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-(2-Thienyl)ethyl)amino)butan-1-ol: A similar compound with a thiophene ring but without the methyl substitution.
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)ethanol: A compound with a shorter carbon chain.
Uniqueness
2-((1-(3-Methylthiophen-2-yl)ethyl)amino)butan-1-ol is unique due to the presence of both the methyl-substituted thiophene ring and the amino alcohol functional group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NOS |
|---|---|
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
2-[1-(3-methylthiophen-2-yl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-4-10(7-13)12-9(3)11-8(2)5-6-14-11/h5-6,9-10,12-13H,4,7H2,1-3H3 |
Clave InChI |
IFRCWXGLKAQTKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NC(C)C1=C(C=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


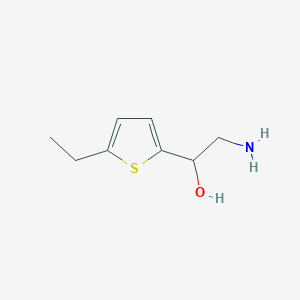
![2-{[1-(Furan-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13307558.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
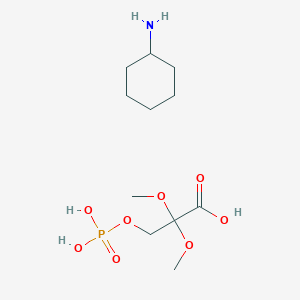
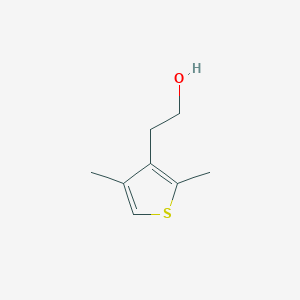
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)


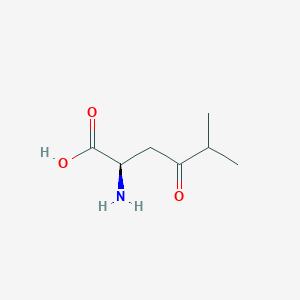
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
